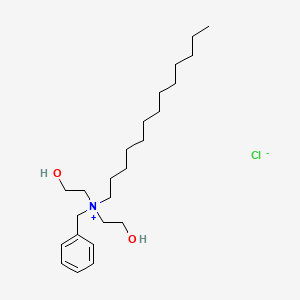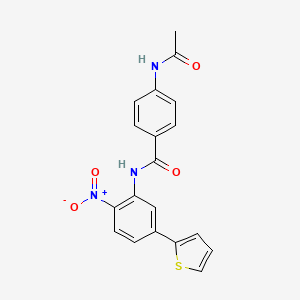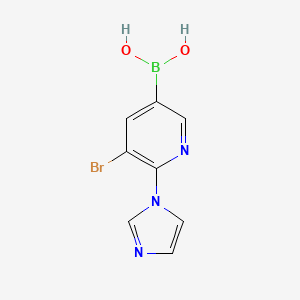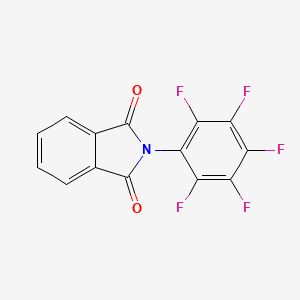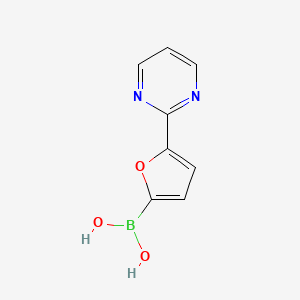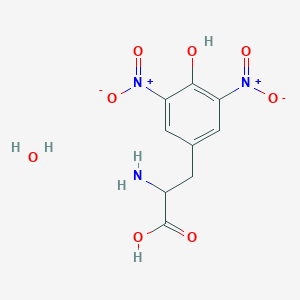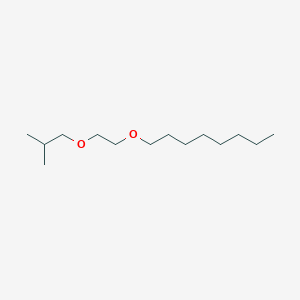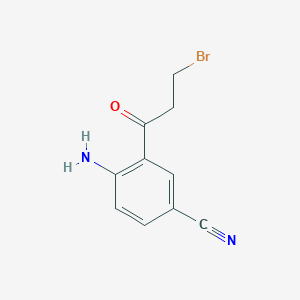
1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one is an organic compound with the molecular formula C10H9BrN2O. It is characterized by the presence of an amino group, a cyano group, and a bromopropanone moiety attached to a phenyl ring.
準備方法
The synthesis of 1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one can be achieved through several routes. One common method involves the cyanoacetylation of amines. This process typically involves the reaction of substituted aryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, followed by overnight stirring at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
化学反応の分析
1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its structural features.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and cyano groups can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromopropanone moiety can also participate in covalent bonding with nucleophilic residues in proteins, affecting their function .
類似化合物との比較
1-(2-Amino-5-cyanophenyl)-3-bromopropan-1-one can be compared with other similar compounds, such as:
1-(2-Amino-5-cyanophenyl)-2-bromopropan-1-one: This compound has a similar structure but differs in the position of the bromine atom.
1-(2-Amino-5-cyanophenyl)-3-chloropropan-1-one: The chlorine atom in place of bromine can lead to different reactivity and properties.
1-(2-Amino-5-cyanophenyl)-3-fluoropropan-1-one: The presence of fluorine can significantly alter the compound’s chemical behavior and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
特性
分子式 |
C10H9BrN2O |
|---|---|
分子量 |
253.09 g/mol |
IUPAC名 |
4-amino-3-(3-bromopropanoyl)benzonitrile |
InChI |
InChI=1S/C10H9BrN2O/c11-4-3-10(14)8-5-7(6-12)1-2-9(8)13/h1-2,5H,3-4,13H2 |
InChIキー |
ZGKOIYNWEWUKQJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C#N)C(=O)CCBr)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


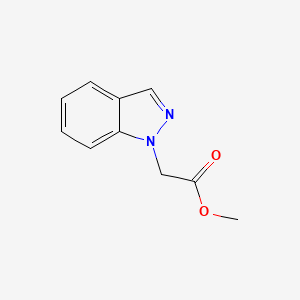
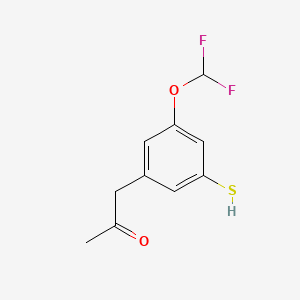

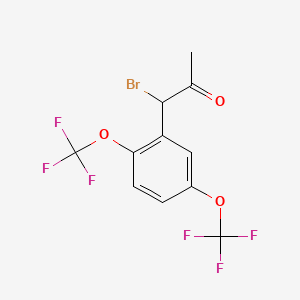

![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)
